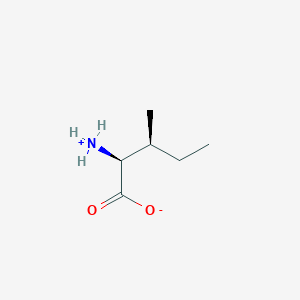

L-Isoleucine

Description

An essential branched-chain aliphatic amino acid found in many proteins. It is an isomer of leucine. It is important in hemoglobin synthesis and regulation of blood sugar and energy levels.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Euphorbia prostrata, Humulus lupulus, and other organisms with data available.

Isoleucine is one of nine essential amino acids in humans (present in dietary proteins), Isoleucine has diverse physiological functions, such as assisting wound healing, detoxification of nitrogenous wastes, stimulating immune function, and promoting secretion of several hormones. Necessary for hemoglobin formation and regulating blood sugar and energy levels, isoleucine is concentrated in muscle tissues in humans. Isoleucine is found especially in meats, fish, cheese, eggs, and most seeds and nuts. (NCI04)

ISOLEUCINE is a small molecule drug with a maximum clinical trial phase of II.

This compound is one of the essential amino acids that cannot be made by the body and is known for its ability to help endurance and assist in the repair and rebuilding of muscle. This amino acid is important to body builders as it helps boost energy and helps the body recover from training. this compound is also classified as a branched-chain amino acid (BCAA). It helps promote muscle recovery after exercise. Isoleucine is actually broken down for energy within the muscle tissue. It is important in hemoglobin synthesis and regulation of blood sugar and energy levels.

An essential branched-chain aliphatic amino acid found in many proteins. It is an isomer of LEUCINE. It is important in hemoglobin synthesis and regulation of blood sugar and energy levels.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34464-35-2 | |

| Record name | L-Isoleucine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34464-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2046882, DTXSID1047441 | |

| Record name | DL-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy shiny solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid, White to off-white powder; Sweet aroma | |

| Record name | Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Isoleucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Sublimes at 168-170 °C | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Glistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32; pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C; 22.3 at 25 °C; 30.3 at 50 °C; 46.1 at 75 °C; 78.0 at 100 °C /Isoleucine, DL-form/, Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether., Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C, In water, 3.44X10+4 mg/L at 25 °C, 35 mg/mL, Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol, Soluble (in ethanol) | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Isoleucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Waxy, shiny, rhombic leaflets from alcohol, Crystals | |

CAS No. |

443-79-8, 73-32-5 | |

| Record name | DL-Isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoleucine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Isoleucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-allo-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HX0BYT4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y7590D77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284 °C (decomposes), 285.5 °C | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-isoleucine biosynthetic pathway from threonine

An In-depth Technical Guide to the L-Isoleucine Biosynthetic Pathway from Threonine

Abstract

This compound, an essential branched-chain amino acid (BCAA), is fundamental to protein synthesis, metabolic energy balance, and cellular signaling.[1][2] In plants, fungi, and prokaryotes, its de novo synthesis proceeds via a conserved five-step enzymatic pathway originating from L-threonine. The absence of this pathway in animals renders it an indispensable dietary component and establishes its constituent enzymes as validated, high-value targets for the development of novel herbicides and antimicrobial agents.[3][4] This guide provides a comprehensive, mechanistically-driven exploration of the this compound biosynthetic pathway. We will dissect the catalytic strategies of each enzyme, unravel the intricate allosteric and genetic regulatory networks that ensure metabolic homeostasis, and detail field-proven experimental methodologies for its study. This content is tailored for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of this pathway for biotechnological or therapeutic advancement.

The Enzymatic Cascade: A Mechanistic Journey from Threonine to Isoleucine

The conversion of L-threonine into this compound is an elegant five-step metabolic sequence.[5][6][7] Four of these steps are shared with the biosynthesis of L-valine, highlighting a critical intersection in branched-chain amino acid metabolism. The causality behind this shared machinery is metabolic economy, utilizing a common set of enzymes for the synthesis of structurally related products.

Table 1: Enzymes and Reactions of the this compound Biosynthetic Pathway (from E. coli)

| Step | Enzyme Name | Gene (E. coli) | Cofactor(s) | Reaction Catalyzed |

| 1 | Biosynthetic Threonine Deaminase | ilvA | Pyridoxal 5'-phosphate (PLP) | L-Threonine → α-Ketobutyrate + NH₃ |

| 2 | Acetohydroxy Acid Synthase (AHAS) | ilvB, ilvN (Isozyme I) | Thiamine pyrophosphate (ThDP), FAD, Mg²⁺ | α-Ketobutyrate + Pyruvate → α-Aceto-α-hydroxybutyrate |

| 3 | Ketol-Acid Reductoisomerase (KARI) | ilvC | NADPH, Mg²⁺ | α-Aceto-α-hydroxybutyrate → (2R,3R)-α,β-Dihydroxy-β-methylvalerate |

| 4 | Dihydroxy-acid Dehydratase (DHAD) | ilvD | [2Fe-2S] or [4Fe-4S] Cluster | (2R,3R)-α,β-Dihydroxy-β-methylvalerate → α-Keto-β-methylvalerate |

| 5 | Branched-Chain Aminotransferase (BCAT) | ilvE | Pyridoxal 5'-phosphate (PLP) | α-Keto-β-methylvalerate + L-Glutamate ⇌ this compound + α-Ketoglutarate |

Step 1: The Committed Step - Threonine Deaminase (TD)

Threonine deaminase (TD), encoded by the ilvA gene in E. coli, catalyzes the first irreversible and committed step in isoleucine biosynthesis.[5][8] This PLP-dependent enzyme performs a β-elimination reaction, converting L-threonine to α-ketobutyrate and ammonia. Its position as the gateway to the pathway makes it the primary site of allosteric regulation, a critical concept we will revisit.

Step 2: The Branch Point - Acetohydroxy Acid Synthase (AHAS)

Acetohydroxy acid synthase (AHAS), also known as acetolactate synthase (ALS), is a ThDP-dependent enzyme that represents a critical branch point. It catalyzes the condensation of an acetyl group derived from pyruvate with a second α-keto acid.[9] For isoleucine synthesis, AHAS condenses pyruvate with α-ketobutyrate.[9] For valine synthesis, it condenses two molecules of pyruvate. This dual substrate capability places AHAS at the heart of regulating carbon flow toward different BCAAs. Its essentiality in plants and absence in animals has made it a premier target for numerous commercial herbicides, including sulfonylureas and imidazolinones.[10][11][12][13]

Step 3: A Two-Part Reaction - Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (KARI) performs a sophisticated two-part reaction: an acyloin-type rearrangement of the acetohydroxy acid intermediate, followed by an NADPH-dependent reduction of the resulting α-keto group.[14][15][16] This reaction requires a divalent metal ion, typically Mg²⁺, for catalysis.[17] The mechanism involves an alkyl migration and a hydride transfer from NADPH, resulting in a dihydroxy acid product with two chiral centers.[14]

Step 4: Dehydration via an Iron-Sulfur Cluster - Dihydroxy-acid Dehydratase (DHAD)

The third enzyme in the common pathway, dihydroxy-acid dehydratase (DHAD), catalyzes a dehydration reaction to form the final α-keto acid precursor of isoleucine.[18] Mechanistically, DHAD is notable for its reliance on an iron-sulfur cluster ([2Fe-2S] in plants, [4Fe-4S] in many bacteria) which functions as a Lewis acid to facilitate the removal of a hydroxyl group.[4][19][20] This Fe-S cluster is crucial for catalysis, and its sensitivity to oxidative damage presents a vulnerability in some organisms.[4]

Step 5: The Final Transamination - Branched-Chain Aminotransferase (BCAT)

The final step is a reversible transamination catalyzed by a branched-chain aminotransferase (BCAT).[21][22] This PLP-dependent enzyme transfers an amino group from a donor, typically L-glutamate, to α-keto-β-methylvalerate, yielding this compound and α-ketoglutarate.[23] The reversible nature of this reaction integrates BCAA synthesis with central nitrogen metabolism.

Caption: Feedback loops regulating the initial steps of isoleucine and valine synthesis.

Applications in Biotechnology and Drug Development

Industrial this compound Production

This compound is a valuable component in pharmaceuticals, parenteral nutrition, and animal feed supplements. [1][24]Industrial production relies on microbial fermentation, primarily with engineered strains of Corynebacterium glutamicum and Escherichia coli. [1][25][26]The core strategy in metabolic engineering is to overcome the natural regulatory circuits. This is achieved through:

-

Deregulation of Key Enzymes: Introducing mutations into the ilvA gene to create feedback-resistant threonine deaminase variants is a cornerstone of isoleucine overproduction. [25][27]Similarly, feedback-resistant AHAS mutants are employed. [28]2. Enhanced Gene Expression: Placing key pathway genes (ilvA, thrB, etc.) under the control of strong, constitutive promoters to increase the cellular concentration of the enzymes. [25]3. Channeling Precursors: Engineering the central metabolism to increase the precursor pool of L-threonine. [5]4. Eliminating Byproducts: Deleting genes for competing pathways to direct metabolic flux exclusively towards isoleucine. [26] Recent efforts have achieved production titers exceeding 50 g/L through systematic metabolic engineering and fermentation optimization. [24]

Herbicide and Antimicrobial Targets

The essentiality of the BCAA pathway in plants and bacteria, coupled with its absence in mammals, makes it an ideal target for selective inhibitors. [3]* AHAS Inhibitors: As previously mentioned, AHAS is the target of several major classes of commercial herbicides. [10][11][12][13]The development of herbicide-resistant crops has often involved introducing a mutated version of the plant AHAS gene that is no longer sensitive to the inhibitor.

-

Emerging Targets: Other enzymes in the pathway, such as KARI and DHAD, are being actively investigated as targets for new herbicides and antimicrobials with novel modes of action to combat rising resistance. [4][14][29]For example, the fungal natural product aspterric acid is a potent inhibitor of DHAD. [29]

Field-Proven Experimental Protocols

Studying the this compound pathway requires robust methodologies to quantify enzyme activity and in vivo metabolic fluxes. The choice of protocol depends on the specific question, but the following represent self-validating, standard approaches in the field.

Protocol 1: Assay for Acetohydroxy Acid Synthase (AHAS) Activity

This protocol is based on the classic Westerfeld method, which relies on the acid-catalyzed decarboxylation of the enzymatic product (α-aceto-α-hydroxybutyrate or α-acetolactate) to acetoin, which is then detected colorimetrically. [9][30]The causality behind this choice is its historical prevalence and simplicity, though it has limitations in specificity.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a 500 µL reaction mixture containing:

-

50 mM Potassium Phosphate buffer, pH 7.5

-

100 mM Sodium Pyruvate

-

20 mM Sodium α-Ketobutyrate

-

10 mM MgCl₂

-

0.1 mM Thiamine Pyrophosphate (ThDP)

-

1 µM FAD

-

Rationale: This provides saturating concentrations of substrates and essential cofactors to measure Vmax. The buffer maintains optimal pH.

-

-

Enzyme Addition: Add 10-50 µg of purified enzyme or cell-free extract to initiate the reaction. Incubate at 37°C for 30 minutes. Include a "no enzyme" control.

-

Reaction Termination & Decarboxylation: Stop the reaction by adding 50 µL of 6 N H₂SO₄. This acidification also catalyzes the decarboxylation of the product to acetoin. Vortex and incubate at 60°C for 15 minutes.

-

Self-Validation: The acid simultaneously stops the enzymatic reaction and converts the unstable product to a stable, detectable compound.

-

-

Color Development: Add 500 µL of 0.5% (w/v) creatine, followed by 500 µL of freshly prepared 5% (w/v) α-naphthol in 2.5 N NaOH. Vortex vigorously.

-

Caution: α-naphthol solution is light-sensitive and should be prepared fresh. NaOH is caustic.

-

-

Incubation & Measurement: Incubate at 60°C for 15 minutes to allow for color development. Centrifuge at >13,000 x g for 5 minutes to pellet any precipitate.

-

Quantification: Transfer the supernatant to a cuvette and measure the absorbance at 525 nm. Quantify the amount of product formed by comparing to a standard curve generated with known concentrations of acetoin.

Note: Modern, more specific methods utilize GC-MS or HPLC to directly quantify the α-aceto-α-hydroxybutyrate product, bypassing the less specific colorimetric step. [31][32][33]

Protocol 2: ¹³C-Metabolic Flux Analysis (MFA) Workflow

MFA is a powerful systems biology technique used to determine the in vivo rates (fluxes) of metabolic pathways. It provides a quantitative snapshot of cellular metabolism that cannot be obtained from enzyme assays alone. [34][35]

Caption: A typical experimental workflow for ¹³C-based Metabolic Flux Analysis.

Step-by-Step Methodology:

-

Isotopic Labeling: Culture cells in a defined medium where the primary carbon source (e.g., glucose) is replaced with a ¹³C-labeled isotopomer (e.g., 100% [1,2-¹³C₂]glucose). The culture must reach both metabolic and isotopic steady state.

-

Causality: The specific labeling pattern of the substrate will propagate through the metabolic network. The final distribution of ¹³C atoms in metabolites, like isoleucine, is a direct function of the active pathway fluxes. [36][37]2. Sample Processing: Rapidly quench metabolic activity (e.g., with cold methanol) and harvest the cells. Hydrolyze the total cellular protein using 6 N HCl at 110°C for 24 hours to break it down into constituent amino acids.

-

-

Mass Spectrometry Analysis: Derivatize the amino acids (e.g., with TBDMS) to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The MS will detect the mass isotopomer distribution (MID) for each amino acid fragment, revealing how many ¹³C atoms were incorporated.

-

Computational Flux Calculation: The experimentally determined MIDs, along with measured substrate uptake and product secretion rates, are used as inputs for a computational model. Software (e.g., INCA, METRAN) uses iterative algorithms to find the set of intracellular fluxes that best reproduces the experimental labeling data.

-

Self-Validation: The goodness-of-fit between the simulated labeling patterns and the measured data provides a statistical validation of the calculated flux map.

-

This MFA approach provides unparalleled insight into the regulation of the isoleucine pathway in its native cellular environment, identifying bottlenecks and quantifying the effects of genetic modifications.

References

-

Eisenstein, E. (1995). Allosteric regulation of biosynthetic threonine deaminase from Escherichia coli: effects of isoleucine and valine on active-site ligand binding and catalysis. Scholars@Duke. [Link]

-

Singh, A. P., & Viola, R. E. (2008). Allosteric regulation of Bacillus subtilis threonine deaminase, a biosynthetic threonine deaminase with a single regulatory domain. PubMed. [Link]

-

Zhang, Y., et al. (2023). The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects. NIH. [Link]

-

Singh, A. P., & Viola, R. E. (2008). Allosteric Regulation of Bacillus subtilis Threonine Deaminase, a Biosynthetic Threonine Deaminase with a Single Regulatory Domain. ACS Publications. [Link]

-

Das, M., et al. (2017). The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape. Frontiers. [Link]

-

Das, M., et al. (2017). The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape. NIH. [Link]

-

Rhee, H. J., & Schlessinger, J. (1984). Enhanced allosteric regulation of threonine deaminase and acetohydroxy acid synthase from Escherichia coli in a permeabilized-cell assay system. PubMed. [Link]

-

Unknown Author. (n.d.). AMINO ACID INHIBITION HERBICIDES. Purdue University. [Link]

-

Wang, C., et al. (2012). Study and reengineering of the binding sites and allosteric regulation of biosynthetic threonine deaminase by isoleucine and valine in Escherichia coli. PubMed. [Link]

-

Xu, N., et al. (2022). Strategies to Enhance this compound Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli. NIH. [Link]

-

Caspi, R. (n.d.). This compound biosynthesis I (from threonine). PubChem. [Link]

-

Wang, S., et al. (2020). Mechanism and Inhibitor Exploration with Binuclear Mg Ketol-Acid Reductoisomerase: Targeting the Biosynthetic Pathway of Branched-Chain Amino Acids. PubMed. [Link]

-

Singh, B. K., & Schmitt, G. K. (1989). Assay of acetohydroxyacid synthase. PubMed. [Link]

-

Liu, H., et al. (2021). Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance. NIH. [Link]

-

Morbach, S., et al. (1995). This compound Production with Corynebacterium glutamicum: Further Flux Increase and Limitation of Export. NIH. [Link]

-

Holátko, J., et al. (2005). Feedback-resistant acetohydroxy acid synthase increases valine production in Corynebacterium glutamicum. PubMed. [Link]

-

Wikipedia. (n.d.). Branched-chain amino acid aminotransferase. Wikipedia. [Link]

-

Vey, J. L., et al. (2008). The active site of the Mycobacterium tuberculosis branched-chain amino acid biosynthesis enzyme dihydroxyacid dehydratase contains a 2Fe–2S cluster. NIH. [Link]

-

Sriram, G., et al. (2004). Retrobiosynthetic Nuclear Magnetic Resonance Analysis of Amino Acid Biosynthesis and Intermediary Metabolism. Metabolic Flux in Developing Maize Kernels. Plant Physiology. [Link]

-

Duggleby, R. G., & Pang, S. S. (2000). Structure and mechanism of inhibition of plant acetohydroxyacid synthase. ResearchGate. [Link]

-

Sella, C., et al. (2024). An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. PubMed. [Link]

-

Aulabaugh, A., & Schloss, J. V. (1989). Mechanism of ketol acid reductoisomerase--steady-state analysis and metal ion requirement. PubMed. [Link]

-

Calvo, J. M. (2009). Amino Acid Metabolism and Fluxes. PubMed. [Link]

-

Tan, S. X., et al. (2020). Review: amino acid biosynthesis as a target for herbicide development. PubMed. [Link]

-

Hutson, S. M. (2001). Structure and function of branched chain aminotransferases. PubMed. [Link]

-

Park, J. H., et al. (2014). High-level production of valine by expression of the feedback inhibition-insensitive acetohydroxyacid synthase in Saccharomyces cerevisiae. PubMed. [Link]

-

Xia, M., et al. (2024). Growth-coupled production of this compound in Escherichia coli via metabolic engineering. PubMed. [Link]

-

Taylor & Francis. (n.d.). Branched chain amino acid aminotransferase – Knowledge and References. Taylor & Francis. [Link]

-

Okada, K., et al. (2003). Crystal Structures of Branched-Chain Amino Acid Aminotransferase Complexed with Glutamate and Glutarate: True Reaction Intermediate and Double Substrate Recognition of the Enzyme. ACS Publications. [Link]

-

Xu, N., et al. (2022). Strategies to Enhance this compound Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli. ACS Omega. [Link]

- Rieping, M., et al. (2003). Methods for producing this compound.

-

Jouhten, P., et al. (2017). A comprehensive evaluation of constraining amino acid biosynthesis in compartmented models for metabolic flux analysis. NIH. [Link]

-

M-CSA. (n.d.). Ketol-acid reductoisomerase. M-CSA. [Link]

-

Wendisch, V. F. (Ed.). (2006). Amino Acid Biosynthesis Pathways, Regulation and Metabolic Engineering. ReadingSample - NET. [Link]

-

Bandyopadhyay, S., et al. (2018). Function and maturation of the Fe-S center in dihydroxyacid dehydratase from Arabidopsis. PubMed. [Link]

-

Telzerow, A., et al. (2021). Dihydroxy‐Acid Dehydratases From Pathogenic Bacteria: Emerging Drug Targets to Combat Antibiotic Resistance. ResearchGate. [Link]

-

Yadav, M. (2016). The pathway for synthesis of this compound from L-threonine. ResearchGate. [Link]

-

Sella, C., et al. (2024). An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. OUCI. [Link]

-

Chipman, D., et al. (2001). Mechanisms of acetohydroxyacid synthases. ResearchGate. [Link]

-

Sella, C., et al. (2024). An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. ResearchGate. [Link]

-

Barak, Z., et al. (1988). Determination of products of acetohydroxy acid synthase by the colorimetric method, revisited. PubMed. [Link]

-

Duggleby, R. G. (2006). Reactions catalysed by dihydroxyacid dehydratase. ResearchGate. [Link]

-

Risso, V. A., et al. (2008). Underground isoleucine biosynthesis pathways in E. coli. NIH. [Link]

-

Wikipedia. (n.d.). Acetolactate synthase. Wikipedia. [Link]

-

KNC, B., et al. (2013). General approach to reversing ketol-acid reductoisomerase cofactor dependence from NADPH to NADH. PNAS. [Link]

-

Duggleby, R. G. (2006). Reactions catalysed by ketol-acid reductoisomerase. ResearchGate. [Link]

Sources

- 1. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Review: amino acid biosynthesis as a target for herbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Strategies to Enhance this compound Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of products of acetohydroxy acid synthase by the colorimetric method, revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape [frontiersin.org]

- 11. The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape - PMC [pmc.ncbi.nlm.nih.gov]

- 12. my.ucanr.edu [my.ucanr.edu]

- 13. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 14. Mechanism and Inhibitor Exploration with Binuclear Mg Ketol-Acid Reductoisomerase: Targeting the Biosynthetic Pathway of Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. pnas.org [pnas.org]

- 17. Mechanism of ketol acid reductoisomerase--steady-state analysis and metal ion requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The active site of the Mycobacterium tuberculosis branched-chain amino acid biosynthesis enzyme dihydroxyacid dehydratase contains a 2Fe–2S cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Function and maturation of the Fe-S center in dihydroxyacid dehydratase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]

- 22. Structure and function of branched chain aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Growth-coupled production of this compound in Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound Production with Corynebacterium glutamicum: Further Flux Increase and Limitation of Export - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. US20030008359A1 - Methods for producing this compound - Google Patents [patents.google.com]

- 28. Feedback-resistant acetohydroxy acid synthase increases valine production in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and produc… [ouci.dntb.gov.ua]

- 33. researchgate.net [researchgate.net]

- 34. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 35. Amino Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 36. academic.oup.com [academic.oup.com]

- 37. A comprehensive evaluation of constraining amino acid biosynthesis in compartmented models for metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Stability: An In-depth Technical Guide to the Role of L-Isoleucine in Protein Structure and Stability

Preamble: Beyond a Simple Building Block

In the intricate world of protein architecture, amino acids are the fundamental units, each with a unique character that dictates its role in the final three-dimensional structure. Among these, L-isoleucine, a member of the branched-chain amino acid (BCAA) family, emerges not merely as a structural component but as a critical determinant of protein stability, folding, and function.[][2] Its distinct chemical properties, particularly its bulky and hydrophobic side chain, empower it to be a key player in the hydrophobic core, a region paramount to a protein's structural integrity.[3][4][5] This guide provides a comprehensive exploration of this compound's multifaceted role, offering insights for researchers, scientists, and drug development professionals seeking to understand and manipulate protein behavior.

The Chemical Persona of this compound: A Foundation of Hydrophobicity

This compound is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[][6] Its molecular structure is characterized by a chiral side chain containing a sec-butyl group, making it one of the three BCAAs, alongside leucine and valine.[][7] This branched, aliphatic side chain is nonpolar and, consequently, hydrophobic, meaning it repels water.[][2][5] This fundamental property is the primary driver of its significant influence on protein structure.

The hydrophobicity of isoleucine dictates its preferential location within the interior of globular proteins, shielded from the aqueous cellular environment.[][3][5] This sequestration is a cornerstone of the hydrophobic effect, a major driving force in protein folding.[3] The clustering of hydrophobic residues like isoleucine in the protein core minimizes the disruption of the hydrogen-bonding network of water, an energetically favorable state that stabilizes the folded protein.[5]

Isoleucine's Architectural Role: Forging the Hydrophobic Core

The hydrophobic core of a protein can be envisioned as its structural scaffolding. The tight packing of nonpolar side chains within this core creates a stable, low-energy environment. Isoleucine, with its bulky and irregularly shaped side chain, plays a crucial role in this packing.[8]

Packing and Steric Constraints: A Delicate Balance

The β-branched nature of isoleucine's side chain, with a methyl group on the β-carbon, imposes significant steric constraints on the polypeptide backbone's conformation.[9] This restriction in rotational freedom influences the local secondary structure, often favoring β-sheet formation over α-helices in certain contexts.[8] The interplay between isoleucine's hydrophobicity and its steric bulk is a critical determinant of how it packs within the protein core, influencing both local and global protein architecture.

The "BASiC" Hypothesis: Cores of Stability

Research has led to the formulation of the Branched Aliphatic Side Chain (BASiC) hypothesis, which posits that clusters of isoleucine, leucine, and valine form highly stable "cores of stability" within proteins.[3] These clusters are exceptionally effective at excluding water from the protein's interior, thereby protecting the hydrogen bond networks of the protein backbone from solvent exchange and enhancing overall stability.[3][4] These ILV clusters are thought to be crucial for maintaining structural integrity even in partially folded or high-energy states of the protein.[3]

Quantifying Stability: Experimental Approaches to Interrogating Isoleucine's Impact

To empirically validate the theoretical importance of this compound, researchers employ a variety of biophysical techniques. These methods allow for the precise measurement of changes in protein stability and structure resulting from modifications to isoleucine residues.

Site-Directed Mutagenesis: The Power of Precision

Site-directed mutagenesis is a powerful technique used to introduce specific amino acid substitutions into a protein's sequence.[10][11] This allows researchers to systematically probe the role of a particular isoleucine residue. For instance, substituting an isoleucine in the hydrophobic core with a smaller hydrophobic residue like alanine or a polar residue like serine can reveal its contribution to stability.[12]

Experimental Protocol: Site-Directed Mutagenesis to Investigate an Isoleucine Residue

-

Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., changing an isoleucine codon to an alanine codon). The primers should be complementary to the template DNA sequence flanking the mutation site.[11]

-

PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the template plasmid DNA containing the gene of interest, and the designed mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.

-

Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme, such as DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transformation: Transform the resulting mutated plasmid into competent E. coli cells for propagation.

-

Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation through DNA sequencing.

-

Protein Expression and Purification: Express the mutant protein from the sequence-verified plasmid and purify it for subsequent biophysical characterization.

Circular Dichroism (CD) Spectroscopy: A Window into Secondary Structure

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of a protein.[13][14][15] By measuring the differential absorption of left- and right-circularly polarized light, CD can provide a spectral "fingerprint" of a protein's α-helical and β-sheet content.[13][16] Comparing the CD spectrum of a wild-type protein to that of an isoleucine mutant can reveal whether the mutation has caused significant changes in the protein's overall fold.[14][17]

Experimental Protocol: Assessing Secondary Structure Changes with CD Spectroscopy

-

Sample Preparation: Prepare protein samples (both wild-type and mutant) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL. Ensure the buffer components do not have high absorbance in the far-UV region.[13]

-

Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm for far-UV CD.[13][17]

-

Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C). Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Analysis: Process the raw data by subtracting the buffer baseline and converting the signal to mean residue ellipticity. Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution algorithms.[14][16]

Differential Scanning Calorimetry (DSC): Measuring Thermal Stability

Differential scanning calorimetry (DSC) is a thermodynamic technique that directly measures the heat capacity of a molecule as a function of temperature.[18][19] For proteins, DSC can be used to determine the melting temperature (Tm), which is a direct measure of thermal stability.[18] A higher Tm indicates greater stability. By comparing the Tm of a wild-type protein to an isoleucine mutant, one can quantify the energetic contribution of that isoleucine residue to the protein's stability.[20]

Experimental Protocol: Determining Thermal Stability with DSC

-

Sample Preparation: Prepare concentrated samples of the wild-type and mutant proteins (typically 0.5-1.0 mg/mL) in a well-defined buffer. A matched buffer solution is used as the reference.

-

Instrument Setup: Use a differential scanning calorimeter. Set the temperature scan rate (e.g., 60°C/hour) and the temperature range to encompass the protein's unfolding transition.[18]

-

Data Acquisition: Perform the thermal scan, simultaneously heating the protein sample and the reference buffer. The instrument measures the differential heat uptake.[18]

-

Data Analysis: The resulting thermogram (a plot of excess heat capacity versus temperature) is analyzed to determine the Tm (the peak of the unfolding transition) and the calorimetric enthalpy (ΔH) of unfolding.[19][20]

Isoleucine in Action: Case Studies and Functional Implications

The strategic placement of isoleucine is not only crucial for static stability but also for dynamic processes such as protein-protein interactions and enzyme catalysis.

Protein-Protein Interfaces: The Hydrophobic Handshake

Hydrophobic interactions are often key drivers of protein-protein recognition. Isoleucine residues exposed on the surface of a protein can participate in forming a hydrophobic patch that mediates binding to a partner protein.[21] Site-directed mutagenesis studies have shown that replacing such an isoleucine with a polar or charged residue can abolish or significantly weaken the interaction.[22]

Isoleucine and Disease: When Stability is Compromised

Mutations involving isoleucine can have profound pathological consequences. For instance, in some genetic diseases, a single isoleucine substitution can lead to protein misfolding and aggregation.[6]

-

Alzheimer's Disease: Elevated levels of circulating branched-chain amino acids, including isoleucine, have been linked to Alzheimer's disease.[23][24] Some studies suggest that isoleucine may interact with the amyloid-beta peptide, potentially influencing its aggregation pathway, a hallmark of the disease.[25][26][27]

-

Maple Syrup Urine Disease (MSUD): This is a metabolic disorder caused by mutations in the enzyme complex responsible for the breakdown of BCAAs, including isoleucine.[6][9] The accumulation of these amino acids and their byproducts is toxic, particularly to the brain.[6]

Isoleucine in Drug Development: A Target and a Tool

The critical role of isoleucine in protein stability and interaction makes it a focal point in drug development.

Engineering Therapeutic Proteins

For protein-based therapeutics, such as monoclonal antibodies and enzymes, stability is a critical quality attribute. By strategically introducing or replacing isoleucine residues in the hydrophobic core, protein engineers can enhance the thermal stability and shelf-life of these drugs.[4] Computational tools can predict the effects of such mutations on protein stability, guiding the design of more robust therapeutic proteins.[12][28][29]

Targeting Isoleucine-Mediated Interactions

In cases where an isoleucine-mediated protein-protein interaction is implicated in a disease process, small molecule inhibitors can be designed to disrupt this interaction. These inhibitors often mimic the hydrophobic character of the isoleucine side chain, competitively binding to its partner protein and blocking the pathogenic interaction.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: The fundamental properties of this compound and its resulting role in protein structure.

Caption: A typical experimental workflow to investigate the role of an this compound residue.

Conclusion: A Pillar of Protein Integrity

This compound's role extends far beyond that of a simple monomeric unit. Its unique physicochemical properties—a delicate balance of hydrophobicity and steric bulk—position it as a master architect of protein stability. From dictating the packing of the hydrophobic core to mediating crucial protein-protein interactions, the influence of isoleucine is profound and far-reaching. For researchers in the fields of structural biology, biochemistry, and drug development, a deep understanding of this compound's function is not merely academic; it is a prerequisite for the rational design of stable, functional proteins and the development of novel therapeutics that target the intricate dance of protein structure and function.

References

-

How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. (n.d.). MtoZ Biolabs. Retrieved from [Link]

-

Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]

-

Firmansyah, D., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (133), 57233. [Link]

-

Nagy, G., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(22), E2847–E2855. [Link]

-

Seal, R. (2021). Circular Dichroism Spectroscopy for Protein Structural Analysis. YouTube. Retrieved from [Link]

-

Characterizing Protein Stability by DSC. (n.d.). TA Instruments. Retrieved from [Link]

-

Jelesarov, I., & Bosshard, H. R. (1999). Isothermal titration calorimetry and differential scanning calorimetry as complementary tools to investigate the energetics of biomolecular recognition. Journal of Molecular Recognition, 12(1), 3–18. [Link]

-

What Are the Applications of Circular Dichroism in Protein Structure? (2025). Patsnap. Retrieved from [Link]

-

Das, P., et al. (2014). Clusters of isoleucine, leucine, and valine side chains define cores of stability in high-energy states of globular proteins. Protein Science, 23(10), 1433–1446. [Link]

-

DSC and protein stability: What does the enthalpy change mean? (2020). Malvern Panalytical. Retrieved from [Link]

-

Cooper, A., et al. (2013). Differential scanning calorimetry as a tool for protein folding and stability. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(10), 2042–2049. [Link]

-

Dill, K. A. (1990). Dominant forces in protein folding. Biochemistry, 29(31), 7133–7155. [Link]

-

Pace, C. N. (2009). The contribution of the hydrophobic effect to protein stability. Journal of Molecular Biology, 385(4), 1018–1024. [Link]

-

Koide, T., et al. (1992). A site-directed mutagenesis study on the role of isoleucine-23 of human epidermal growth factor in the receptor binding. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1120(3), 257–261. [Link]

-

Pahari, S., et al. (2021). Predicting the Effect of Single Mutations on Protein Stability and Binding with Respect to Types of Mutations. International Journal of Molecular Sciences, 22(16), 8877. [Link]

-

Wang, Z., & Moult, J. (2001). SNPs, protein structure, and disease. Human Mutation, 17(4), 263–270. [Link]

-

Zhu, B. Y., et al. (1993). Packing and hydrophobicity effects on protein folding and stability: effects of beta-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded alpha-helical coiled-coils/leucine zippers. Protein Science, 2(3), 383–394. [Link]

-

Serrano, L., et al. (1992). A stability pattern of protein hydrophobic mutations that reflects evolutionary structural optimization. Journal of Molecular Biology, 224(3), 805–818. [Link]

-

Steinbrecher, T., et al. (2017). Predicting the Effect of Amino Acid Single-Point Mutations on Protein Stability—Large-Scale Validation of MD-Based Relative Free Energy Calculations. Journal of Chemical Theory and Computation, 13(4), 1807–1818. [Link]

-

Gapsys, V., et al. (2016). Large scale relative protein stability calculations in practice. Journal of Chemical Theory and Computation, 12(1), 468–480. [Link]

-

This compound: The Amino Acid That Helps Plants Stay Strong Under Stress. (2025). Power Grown. Retrieved from [Link]

-

How Do Hydrophobic Interactions Stabilize Proteins? (2025). Chemistry For Everyone. YouTube. Retrieved from [Link]

-

Isoleucine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Li, Y., et al. (2010). A Conservative Isoleucine to Leucine Mutation Causes Major Rearrangements and Cold Sensitivity in KlenTaq1 DNA Polymerase. Journal of the American Chemical Society, 132(4), 1251–1259. [Link]

-

Mozo-Villarías, A., & Cedó, L. (2016). The role of branched-chain amino acids in metabolic control. Current Opinion in Clinical Nutrition and Metabolic Care, 19(1), 46–51. [Link]

-

Structure & Function - Amino Acids. (2024). Biology LibreTexts. Retrieved from [Link]

-

Interaction between the essential amino acids isoleucine, valine, leucine, and donepezil on beta-amyloid protein. (n.d.). ResearchGate. Retrieved from [Link]

-

Isoleucine quick hit: Branched-Chain Amino Acids (BCAAs) & MSUD, #20daysofaminoacids 2025 Day 6. (2025). YouTube. Retrieved from [Link]

-

Lee, C. C., et al. (2022). Branched-Chain Amino Acids Are Linked with Alzheimer’s Disease-Related Pathology and Cognitive Deficits. Cells, 11(22), 3589. [Link]

-

Markerless mutagenesis enables isoleucine biosynthesis solely from threonine in Methanothermobacter marburgensis. (2025). Microbiology Spectrum. Retrieved from [Link]

-

Larsson, S. C., & Markus, H. S. (2017). Branched-chain amino acids and Alzheimer's disease: a Mendelian randomization analysis. Scientific Reports, 7(1), 13604. [Link]

-

Zhang, J., et al. (2018). Directed evolution and site-specific mutagenesis of this compound dioxygenase derived from Bacillus weihenstephanensis. Applied Microbiology and Biotechnology, 102(13), 5583–5593. [Link]

-

Molecular Insights into Bioactive Interactions Within Protein- and Polysaccharide-Based Colloids: Implications for Stability, Functionality, and Bioavailability. (2023). Molecules, 28(14), 5437. [Link]

-

Mitro, N., et al. (2013). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. Methods in Molecular Biology, 952, 137–144. [Link]

-

Single Amino Acid Change Mutation in the Hydrophobic Core of the N-terminal Domain of P22 TSP affects the Proteins Stability. (2021). bioRxiv. Retrieved from [Link]

-

The Role of Site-Directed Mutagenesis in Protein Engineering. (2025). Food Safety Institute. Retrieved from [Link]

-

Unmasking silent mutations: Impact on protein folding, stability, and cellular function. (n.d.). Journal of Cell Science and Mutations. Retrieved from [Link]

-

Stefani, M., & Dobson, C. M. (2003). Protein aggregation and aggregate toxicity: new insights into protein folding, misfolding diseases and biological evolution. Journal of Molecular Medicine, 81(11), 678–699. [Link]

-

De, S., et al. (2019). Peptide-based amyloid-beta aggregation inhibitors. Journal of Peptide Science, 25(11), e3215. [Link]

Sources

- 2. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]

- 3. Clusters of isoleucine, leucine, and valine side chains define cores of stability in high‐energy states of globular proteins: Sequence determinants of structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Isoleucine - Wikipedia [en.wikipedia.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Packing and hydrophobicity effects on protein folding and stability: effects of beta-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded alpha-helical coiled coils/leucine zippers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. foodsafety.institute [foodsafety.institute]

- 12. mdpi.com [mdpi.com]

- 13. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What Are the Applications of Circular Dichroism in Protein Structure? [synapse.patsnap.com]

- 16. pnas.org [pnas.org]

- 17. youtube.com [youtube.com]

- 18. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. moodle2.units.it [moodle2.units.it]

- 20. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]

- 21. mdpi.com [mdpi.com]

- 22. A site-directed mutagenesis study on the role of isoleucine-23 of human epidermal growth factor in the receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Branched-Chain Amino Acids Are Linked with Alzheimer’s Disease-Related Pathology and Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Branched-chain amino acids and Alzheimer’s disease: a Mendelian randomization analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]

- 27. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Predicting the Effect of Amino Acid Single-Point Mutations on Protein Stability-Large-Scale Validation of MD-Based Relative Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Metabolic Crossroads of L-Isoleucine: A Technical Guide for Researchers

Preamble: Beyond a Simple Building Block

To the dedicated researcher, scientist, and drug development professional, L-isoleucine is far more than one of the twenty proteinogenic amino acids. It is a molecule at the nexus of cellular energy status, nutrient sensing, and anabolic signaling. Its metabolic fate within a mammalian cell is a tightly regulated journey with profound implications for health and disease. Elevated levels of isoleucine and other branched-chain amino acids (BCAAs) are, for instance, associated with insulin resistance.[1] Conversely, restricting dietary isoleucine can improve metabolic health, reducing adiposity and enhancing glucose tolerance.[2][3] Understanding the intricacies of its catabolism, its role in synthesis, and the experimental methodologies to probe these pathways is therefore of paramount importance for developing novel therapeutic strategies for metabolic disorders, cancer, and neurological diseases.

This guide eschews a rigid, templated approach. Instead, it is structured to follow the logical and biochemical journey of this compound from its entry into the mammalian cell to its ultimate conversion into central metabolic intermediates or its incorporation into newly synthesized proteins. We will delve into the "why" behind the metabolic steps and the experimental choices, providing not just a roadmap but a deeper understanding of the underlying principles.

Section 1: Cellular Entry and the Initial Commitment Step

The journey of this compound begins with its transport across the cell membrane. This process is mediated by several amino acid transporters, with the specific transporters involved varying by cell type. For instance, in rabbit proximal tubules, this compound is taken up in a sodium-dependent and electrogenic manner.[4]

Once inside the cell, this compound, along with the other BCAAs, leucine and valine, undergoes its first two catabolic steps, which are common to all three.[5][6]

1.1 Reversible Transamination: A Point of No Return (Almost)

The initial and reversible step is a transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[7][8] This reaction transfers the amino group from isoleucine to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA), α-keto-β-methylvaleric acid (KMV).[5]

There are two major isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[7] BCAT2 is the predominant isoform in most tissues, particularly skeletal muscle, while the liver has very low BCAT activity.[5][8] This tissue-specific expression pattern means that the initial step of BCAA catabolism occurs primarily in extrahepatic tissues like skeletal muscle.[9]

Causality in Experimental Design: The reversibility of the BCAT reaction is a critical consideration. When designing stable isotope tracing experiments to measure BCAA catabolism, the choice of tracer and the analytical approach must account for the potential for re-amination of the BCKA back to the amino acid.

1.2 Irreversible Oxidative Decarboxylation: The Rate-Limiting Step

The second step is the irreversible oxidative decarboxylation of the BCKA, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[7][8][10] This is the rate-limiting step in BCAA catabolism.[10] The BCKDH complex converts KMV into α-methylbutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.[6]

The activity of the BCKDH complex is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K, also known as PP2Cm).[7][11] Phosphorylation by BCKDK inactivates the complex, while dephosphorylation by PPM1K activates it.[7] This regulatory mechanism allows for fine-tuning of BCAA catabolism in response to the cell's metabolic state.

Section 2: The Divergent Path of Isoleucine Catabolism

Following the common pathway, the catabolism of α-methylbutyryl-CoA is specific to isoleucine. This pathway ultimately yields two key metabolic intermediates: acetyl-CoA and propionyl-CoA, classifying isoleucine as both a ketogenic and a glucogenic amino acid.[1][6]

The breakdown of α-methylbutyryl-CoA proceeds through a series of reactions analogous to β-oxidation of fatty acids:

-

Dehydrogenation: α-methylbutyryl-CoA is dehydrogenated to tiglyl-CoA.[12]

-

Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA.[12][13]

-

Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is dehydrogenated to 2-methylacetoacetyl-CoA.[12][13]

-

Thiolysis: Finally, 2-methylacetoacetyl-CoA is cleaved by a thiolase to yield acetyl-CoA and propionyl-CoA .[12][13]

Section 3: The Fate of Propionyl-CoA: An Anaplerotic Contribution

While acetyl-CoA can enter the TCA cycle or be used for ketogenesis or fatty acid synthesis, the fate of propionyl-CoA is exclusively anaplerotic, meaning it replenishes TCA cycle intermediates.[1] The conversion of propionyl-CoA to succinyl-CoA, a direct TCA cycle intermediate, involves a three-step pathway:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.[14][15][16]

-

Racemization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.[14][16]

-

Isomerization: L-methylmalonyl-CoA is isomerized to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[14][15][17]

Disorders in this pathway, such as propionic acidemia and methylmalonic acidemia, underscore its critical importance.[1]

Section 4: Anabolic and Signaling Roles of this compound

Beyond its catabolic breakdown for energy, this compound serves two other primary roles:

4.1 A Substrate for Protein Synthesis: As an essential amino acid, the most fundamental role of this compound is to serve as a building block for protein synthesis.[1] Its availability is crucial for the production of all proteins, including fetal hemoglobin.[1]

4.2 A Signaling Molecule: this compound, like other BCAAs, acts as a nutrient signal to regulate various metabolic processes. A key pathway influenced by BCAAs is the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7][18] Isoleucine can independently regulate mTOR signaling and protein synthesis.[19] Additionally, isoleucine plays a role in glucose metabolism, partly by influencing the expression and translocation of glucose transporters like GLUT1 and GLUT4.[18][20]

Section 5: Experimental corner: Tracing the Fate of this compound

To quantitatively assess the metabolic fate of this compound, stable isotope tracing is the gold standard. This technique involves introducing a labeled form of isoleucine (e.g., this compound-¹³C₆,¹⁵N) into a biological system and tracking the incorporation of the stable isotopes into downstream metabolites.[21]

Protocol: Stable Isotope Tracing of this compound Metabolism in Cultured Mammalian Cells

This protocol provides a generalized workflow for a stable isotope tracing experiment. Specific parameters will need to be optimized for different cell lines and experimental questions.

Materials:

-

Cultured mammalian cells of interest

-

Culture medium (e.g., DMEM) lacking endogenous this compound

-

This compound-¹³C₆,¹⁵N (or other desired tracer)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Liquid nitrogen

-

LC-MS/MS or GC-MS system

Methodology:

-

Cell Culture and Media Preparation:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare the tracer medium by supplementing isoleucine-free medium with a known concentration of this compound-¹³C₆,¹⁵N and dFBS. The concentration should be similar to that in the standard growth medium.

-

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed PBS to remove residual unlabeled isoleucine.

-

Add the pre-warmed tracer medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotope into metabolites.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the tracer medium.

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to the cells.

-

Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

-

Flash-freeze the lysate in liquid nitrogen.

-

-

Sample Preparation for Mass Spectrometry:

-

Thaw the samples on ice.

-

Centrifuge at maximum speed at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

The dried extract can be reconstituted in a suitable solvent for LC-MS/MS analysis or derivatized for GC-MS analysis.[21]

-

-

Mass Spectrometry Analysis:

-